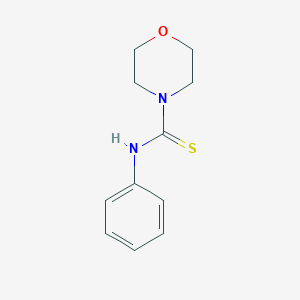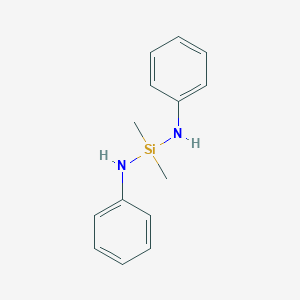
Dianilinodimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanediamine, 1,1-dimethyl-N,N’-diphenyl-: is an organosilicon compound with the molecular formula C14H18N2Si and a molecular weight of 242.3916 g/mol . . This compound is characterized by its two phenyl groups attached to nitrogen atoms, which are further bonded to a silicon atom substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is typically synthesized through the reaction of dimethylchlorosilane with aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3)2SiCl2+2C6H5NH2→(CH3)2Si(NHC6H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of silanediamine, 1,1-dimethyl-N,N’-diphenyl- involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the reaction and improve yield. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of siloxane compounds.
Substitution: The compound can participate in substitution reactions where the phenyl groups or the nitrogen atoms are replaced by other substituents.
Hydrolysis: In the presence of water or moisture, silanediamine, 1,1-dimethyl-N,N’-diphenyl- can hydrolyze to form silanols and amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkyl halides.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed:
Oxidation: Siloxanes.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and amines.
Scientific Research Applications
Chemistry: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a ligand in coordination chemistry and as a reagent in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a cross-linking agent in the production of silicone rubber. It enhances the mechanical properties and thermal stability of the rubber . Additionally, it is used as a catalyst in various polymerization reactions and as an additive in coatings and adhesives .
Mechanism of Action
The mechanism of action of silanediamine, 1,1-dimethyl-N,N’-diphenyl- primarily involves its ability to form stable complexes with metal ions and other reactive species. The nitrogen atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. The silicon atom, with its ability to form strong bonds with oxygen and carbon, contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
- Silanediamine, 1,1-dimethyl-N,N’-diethyl-
- Silanediamine, 1,1-dimethyl-N,N’-dibutyl-
- Silanediamine, 1,1-dimethyl-N,N’-dipropyl-
Comparison: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is unique due to the presence of phenyl groups, which impart distinct electronic and steric properties compared to alkyl-substituted analogs. The phenyl groups enhance the compound’s stability and reactivity, making it suitable for specific applications in catalysis and material science .
Properties
CAS No. |
13435-09-1 |
|---|---|
Molecular Formula |
C14H18N2Si |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
N-[anilino(dimethyl)silyl]aniline |
InChI |
InChI=1S/C14H18N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI Key |
LMBXAKYWWMNNCR-UHFFFAOYSA-N |
SMILES |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
13435-09-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



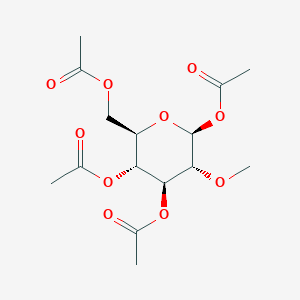
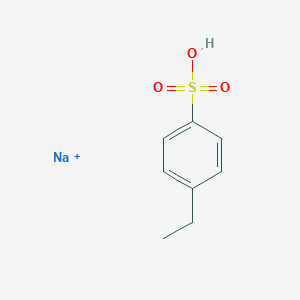
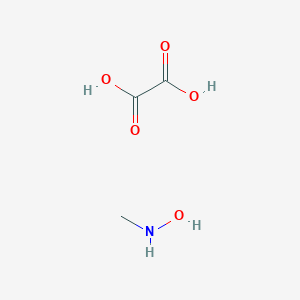
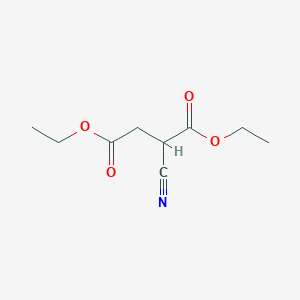
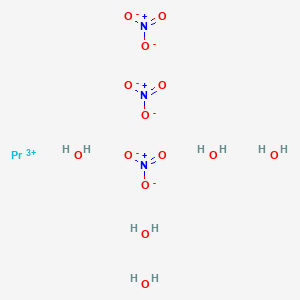
![(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B77861.png)

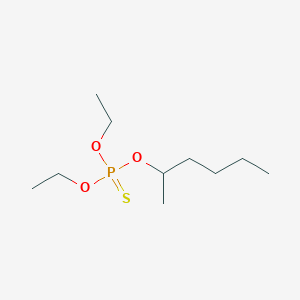
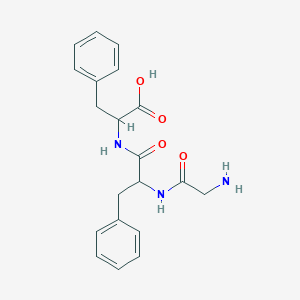
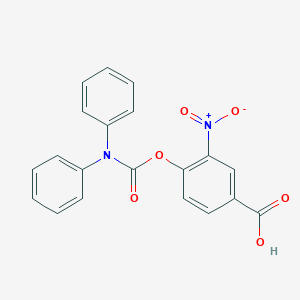

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
